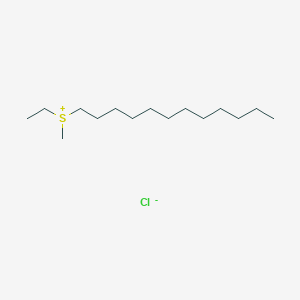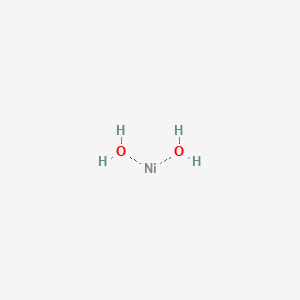
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt signaling pathway. The Wnt signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. JNJ-42756493 has shown promise as a potential anti-cancer agent and has been the subject of extensive scientific research.
作用機序
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the Wnt signaling pathway by binding to the protein β-catenin, which is a key component of the pathway. This binding prevents β-catenin from entering the nucleus of the cell, where it would normally activate genes involved in cell proliferation and survival. By blocking this pathway, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells.
生化学的および生理学的効果
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines that are involved in inflammation.
実験室実験の利点と制限
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
将来の方向性
There are several potential future directions for research on 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of interest is the identification of biomarkers that can predict response to 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide treatment. Finally, there is interest in exploring the use of 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in combination with other anti-cancer agents to enhance its efficacy.
合成法
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a sulfonamide intermediate, the introduction of a chloro substituent, and the formation of the pyridine ring. The final product is obtained through purification and isolation of the desired compound.
科学的研究の応用
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In addition, 5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents, including chemotherapy and radiation therapy.
特性
製品名 |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
分子式 |
C15H17ClN2O3S |
分子量 |
340.8 g/mol |
IUPAC名 |
5-chloro-2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-4-21-13-8-11(3)12(16)9-14(13)22(19,20)18-15-10(2)6-5-7-17-15/h5-9H,4H2,1-3H3,(H,17,18) |
InChIキー |
IHTPMPJFVSXCTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=C(C=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)


